8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-(3-chloro-4-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO2S/c14-12-8-11(6-7-13(12)15)19(17,18)16-9-2-1-3-10(16)5-4-9/h1-2,6-10H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXGVCFYXKSVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves multiple steps. One common method includes the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with a bicyclic amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chloro-4-fluorobenzenesulfonyl group in the target compound enhances receptor binding affinity compared to electron-donating groups like methyl or phenyl. For example, 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS 163630-91-9) exhibits moderate nAChR activity but lacks the sulfonyl group’s metabolic stability .
- Salt Forms : Hydrochloride salts (e.g., CAS 36769-06-9) improve solubility but may alter pharmacokinetics compared to the free base form of the target compound .
Pharmacological Profile Comparison
Table 2: Activity Comparison Across Analogues
*Values approximated from preclinical studies.
Mechanistic Insights :
- The sulfonyl group in the target compound likely stabilizes interactions with nAChR’s cationic binding pocket, explaining its superior potency (IC50 ~12 nM) compared to phenyl or alkyl-substituted analogs .
- In contrast, 8-methyl derivatives (e.g., CAS 625414-74-6) show divergent activity as μ-opioid receptor antagonists, highlighting the critical role of substituents in target specificity .
Biological Activity
The compound 8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene (CAS Number: 2194964-91-3) is a bicyclic structure that has garnered interest for its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.8 g/mol. The structure includes a bicyclic framework that is essential for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClFNO₂S |
| Molecular Weight | 341.8 g/mol |
| CAS Number | 2194964-91-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in biological systems:
- Receptor Interaction : The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT_7 receptor, which plays a role in various neurological processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially impacting pathways involved in cell signaling and proliferation.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Its action on serotonin receptors suggests potential antidepressant properties.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models.
Case Studies
- Study on Serotonin Receptors :
- Inflammation Model :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-(3-chloro-4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, and how can diastereoselectivity be controlled?
- Methodological Answer : Radical cyclization using n-tributyltin hydride and AIBN in toluene has been effective for synthesizing structurally similar 8-azabicyclo derivatives, achieving >99% diastereocontrol . For sulfonyl group introduction, nucleophilic substitution or sulfonation of pre-functionalized bicyclic intermediates (e.g., 8-azabicyclo[3.2.1]octane derivatives) is recommended. Optimizing reaction temperature (e.g., 80–100°C) and stoichiometric ratios (e.g., 1:1.2 substrate:sulfonyl chloride) can minimize side reactions. Diastereoselectivity is enhanced by steric effects of substituents on the bicyclic core .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the sulfonyl group . For handling, use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) due to potential irritancy. Pre-purge solvents (e.g., DMSO, methanol) with nitrogen to avoid moisture-induced degradation during solubility testing .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Use high-resolution mass spectrometry (HRMS) with ESI+ ionization (mass error <2 ppm) and ¹H/¹³C NMR (500 MHz) to confirm the bicyclic scaffold and sulfonyl group. Assign stereochemistry via NOESY correlations between the azabicyclo protons and the aryl substituents .
- Purity Assessment : HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) at 254 nm; ≥95% purity is acceptable for pharmacological assays .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of substituents on the azabicyclo core?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing effect lowers LUMO energy at the bicyclo C2 position, favoring nucleophilic attacks. Molecular dynamics simulations (AMBER) can model binding affinities to biological targets (e.g., enzymes), guided by crystallographic data from analogs like (2R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one .
Q. What experimental designs are appropriate for studying the environmental fate of this compound?
- Methodological Answer : Adopt a split-plot design with:
- Abiotic Studies : Hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) to assess degradation pathways.
- Biotic Studies : Soil microcosms (OECD 307) with LC-MS/MS quantification of metabolites (e.g., desulfonated products).
- Field Simulations : Use randomized blocks to test leaching potential in soil columns (sandy loam vs. clay) under varying irrigation rates .
Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Standardization : Use a common cell line (e.g., HEK293) and assay buffer (e.g., HEPES pH 7.4) to minimize variability.
- Data Normalization : Express IC₅₀ relative to a positive control (e.g., reference inhibitor) in each experiment.
- Meta-Analysis : Apply mixed-effects models to account for batch-to-batch differences in compound purity or storage conditions. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
